

Benchmarking M 344 against pan-HDAC inhibitors like Panobinostat

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Compound of Interest

Compound Name: 4-(dimethylamino)-N-(7-(hydroxyamino)-7-oxoheptyl)benzamide

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M 344 vs. Panobinostat: A Comparative Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the histone deacetylase (HDAC) inhibitors M 344 and Panobinostat. The information presented is based on available experimental data to assist in evaluating these compounds for research and preclinical studies.

Introduction

Histone deacetylase (HDAC) inhibitors are a class of epigenetic-modifying agents that have shown significant promise in oncology and other therapeutic areas. By inhibiting the removal of acetyl groups from histones and other proteins, these compounds can alter gene expression, leading to cell cycle arrest, apoptosis, and other anti-tumor effects. This guide focuses on a comparative analysis of two such inhibitors: M 344, a compound with some selectivity, and Panobinostat, a potent pan-HDAC inhibitor.

Mechanism of Action

Both M 344 and Panobinostat function by inhibiting the activity of histone deacetylases, leading to an accumulation of acetylated histones and other non-histone proteins. This hyperacetylation

results in a more relaxed chromatin structure, facilitating the transcription of genes that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][2]

Panobinostat is classified as a pan-HDAC inhibitor, potently targeting class I, II, and IV HDACs. [2] This broad activity profile contributes to its potent anti-proliferative effects across a range of tumor types.[1][3][4] M 344, while also a potent HDAC inhibitor, has demonstrated some degree of selectivity, particularly for HDAC6 over HDAC1. This selectivity may offer a different therapeutic window and toxicity profile compared to pan-HDAC inhibitors.

Data Presentation

Table 1: In Vitro Cytotoxicity

Compound	Cell Line	Assay	IC50/EC50	Reference
M 344	Neuroblastoma (SK-N-AS)	Viability Assay	More potent than Vorinostat	[5]
Neuroblastoma (9464D)	Viability Assay	More potent than Vorinostat	[5]	
Pancreatic Cancer (S2-013)	MTT Assay	More potent anti-proliferative effects than Vorinostat	[6]	
Panobinostat	Thyroid Cancer (BHP2-7, Cal62, SW1736)	Cytotoxicity Assay	Active	[7]
Testicular Germ Cell Tumors (NCCIT-P, 2102Ep-P, NT2-P)	Viability Assay	Low nanomolar IC50s	[8][9]	
Testicular Germ Cell Tumors (cisplatin-resistant)	Viability Assay	Low nanomolar IC50s	[8][9]	
Sarcoma (SW-982, SW-1353)	Viability Assay	Time- and dose-dependent decrease	[4]	

Note: Direct head-to-head IC50 values in the same cell lines are not readily available in the public domain. The data presented is a compilation from different studies and should be interpreted with caution.

Table 2: Effects on Histone Acetylation and Cell Cycle

Compound	Effect on Histone Acetylation	Effect on Cell Cycle	Reference
M 344	Increased Histone H3 acetylation	G0/G1 arrest in neuroblastoma cells	[5][10]
Increased Histone H3 acetylation in pancreatic cancer cells	G1 arrest in pancreatic cancer cells	[6][11]	
Panobinostat	Increased Histone H3 acetylation in multiple myeloma	Induces cell cycle arrest	[1][12]
Increased Histone H3 acetylation in testicular germ cell tumors	Induces cell cycle arrest	[8]	
Increased Histone H4 and α -tubulin acetylation in granulosa cell tumors	[2]		

Table 3: In Vivo Efficacy

Compound	Cancer Model	Key Findings	Reference
M 344	Neuroblastoma Xenograft	Suppressed tumor growth and extended survival	[5][10]
Panobinostat	Multiple Myeloma Xenograft	Reduced tumor size	[12]
Thyroid Cancer Xenograft (Belinostat, another HDACi)	Prevented growth of human thyroid cancer xenografts	[7]	

Signaling Pathways and Experimental Workflows

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